molecular formula C14H8O4 B3031735 Biphenylene-2,6-dicarboxylic acid CAS No. 65330-85-0

Biphenylene-2,6-dicarboxylic acid

Cat. No.: B3031735
CAS No.: 65330-85-0
M. Wt: 240.21 g/mol
InChI Key: CYISDYQPECMUKK-UHFFFAOYSA-N
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Description

Biphenylene-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H8O4. It is a derivative of biphenylene, featuring two carboxylic acid groups at the 2 and 6 positions on the biphenylene ring.

Chemical Reactions Analysis

Types of Reactions

Biphenylene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Biphenylene-2,6-dicarboxylic acid (BPDA) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in materials science, organic electronics, and medicinal chemistry, while providing comprehensive data tables and case studies to illustrate its utility.

Chemical Properties and Structure

This compound is characterized by its biphenylene structure with two carboxylic acid groups at the 2 and 6 positions. Its molecular formula is C14H8O4C_{14}H_{8}O_{4}, and it has a molecular weight of 240.21 g/mol. The compound exhibits interesting thermal stability and solubility characteristics, making it suitable for various applications.

Materials Science

This compound has been explored for its potential in the development of advanced materials, particularly in the synthesis of polymers and nanomaterials.

Polymer Synthesis : BPDA can act as a monomer in the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and automotive applications.

Nanomaterials : Research indicates that BPDA derivatives can be used to create nanostructured materials with unique electronic properties. These materials have potential applications in sensors and catalysis.

Case Study: Polymer Derived from BPDA

A study published in the Journal of Polymer Science demonstrated that polymers synthesized from BPDA exhibited a significant increase in thermal stability compared to conventional polyesters. The polymer showed a glass transition temperature (Tg) of 140 °C, making it suitable for high-temperature applications .

Organic Electronics

BPDA is being investigated for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs : The incorporation of BPDA into OLED materials has shown promising results in improving device efficiency and stability. Its ability to form stable thin films enhances charge transport properties.

OPVs : BPDA-based compounds have been used as electron transport layers in OPVs, leading to improved power conversion efficiencies due to their favorable energy levels.

Table 2: Performance Metrics of BPDA-based Organic Electronics

Device TypeEfficiency (%)Stability (hours)
OLED15.51000
OPV10.2500

Case Study: OLED Performance

Research conducted by a team at MIT demonstrated that an OLED using BPDA as an electron transport layer achieved an external quantum efficiency (EQE) of 15.5%, significantly higher than traditional materials used .

Medicinal Chemistry

In medicinal chemistry, BPDA derivatives have been evaluated for their biological activities, particularly as potential anti-cancer agents.

Anti-Cancer Activity : Preliminary studies suggest that certain BPDA derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study: Cytotoxicity Evaluation

A study published in Cancer Letters reported that a specific BPDA derivative showed significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. This finding suggests that further exploration of BPDA derivatives could lead to the development of new anti-cancer drugs .

Mechanism of Action

The mechanism of action of biphenylene-2,6-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various catalytic and binding processes. The biphenylene ring structure also allows for π-π interactions with aromatic compounds, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Biphenyldicarboxylic acid
  • 2,6-Naphthalenedicarboxylic acid
  • Benzene-1,4-dicarboxylic acid (terephthalic acid)

Uniqueness

Biphenylene-2,6-dicarboxylic acid is unique due to its biphenylene core, which imparts distinct electronic and steric properties compared to other dicarboxylic acids. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in catalytic applications .

Biological Activity

Biphenylene-2,6-dicarboxylic acid (BPDA) is an organic compound characterized by a biphenylene structure with two carboxylic acid groups positioned at the 2 and 6 positions. This compound has garnered attention due to its potential biological activities, which can be attributed to its unique structural features. This article reviews the biological activity of BPDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H8O4C_{14}H_8O_4. Its structure consists of two phenyl rings connected by a single bond, with carboxylic acid groups that enhance its solubility and reactivity in biological systems.

1. Antimicrobial Activity

Research indicates that biphenylene derivatives exhibit significant antimicrobial properties. BPDA has been studied for its potential as an antibacterial agent. A study highlighted that compounds with biphenyl structures can inhibit bacterial growth by disrupting cell wall synthesis, similar to the mechanisms employed by β-lactam antibiotics .

2. Anti-inflammatory Effects

Biphenylene derivatives have shown promise in anti-inflammatory applications. The presence of carboxylic acid groups may contribute to the modulation of inflammatory pathways, making BPDA a candidate for further exploration in treating inflammatory diseases .

3. Anticancer Potential

Several studies have investigated the anticancer properties of biphenylene derivatives. BPDA has been noted for its ability to inhibit tumor cell proliferation in vitro. Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways involved in cancer progression .

Case Study 1: Antibacterial Activity

In a comparative study involving various biphenylene derivatives, BPDA demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that BPDA could effectively inhibit bacterial growth at concentrations lower than many conventional antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
BPDA32Staphylococcus aureus
Control64Staphylococcus aureus

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of BPDA using a murine model of inflammation. Results showed a significant reduction in pro-inflammatory cytokines when treated with BPDA compared to the control group, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Wall Synthesis Inhibition : Similar to β-lactam antibiotics, BPDA may disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Cytokine Modulation : The compound appears to modulate inflammatory responses by affecting cytokine production.
  • Cell Proliferation Inhibition : Studies indicate that BPDA can interfere with signaling pathways that regulate cell cycle progression in cancer cells.

Properties

IUPAC Name

biphenylene-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13(16)7-1-3-9-11(5-7)10-4-2-8(14(17)18)6-12(9)10/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISDYQPECMUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C2C=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622821
Record name Biphenylene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65330-85-0
Record name Biphenylene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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